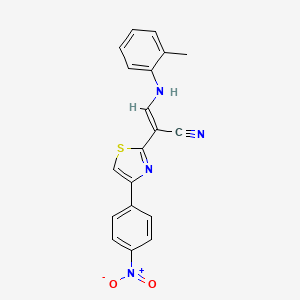![molecular formula C16H14N2O2 B2550660 N-{4-[(2-氰基苄基)氧基]苯基}乙酰胺 CAS No. 852386-93-7](/img/structure/B2550660.png)
N-{4-[(2-氰基苄基)氧基]苯基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group attached to an aromatic ring. This particular compound is further modified with a cyanobenzyl ether moiety. While the provided papers do not directly discuss N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the coupling of an appropriate amine with an acyl chloride or an activated ester compound. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was performed using 2,6-dichloro-4-trifloromethylaniline and POCl3 . These methods could potentially be adapted for the synthesis of N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using NMR and X-ray diffraction . The crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability of the crystal lattice . These techniques could be employed to determine the molecular structure of N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of the cyanobenzyl ether moiety in N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide suggests potential reactivity at the nitrile group, which could undergo transformations such as hydrolysis or reduction. The reactivity of the compound can also be inferred from molecular orbital studies, such as HOMO-LUMO analysis, which provides insights into the electron distribution and potential sites of reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents. For instance, the solubility of these compounds in various solvents can be predicted using computational methods like the IEFPCM solvation model . The vibrational spectroscopic assignment can be determined by quantum computation, which helps in identifying functional groups and their interactions . Additionally, the biological activity of these compounds can be assessed through molecular docking studies, which simulate the interaction of the compound with biological targets .
Case Studies
While the provided papers do not mention specific case studies involving N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide, they do discuss the biological activities of similar compounds. For example, molecular docking studies have been used to investigate the antifungal and cancer activities of N-[4-(Ethylsulfamoyl)phenyl]acetamide . Another study focused on the anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by targeting the VEGFr receptor . These studies highlight the potential pharmaceutical applications of acetamide derivatives and provide a framework for investigating the biological activities of N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide.
科学研究应用
降解和对环境的影响
- 高级氧化工艺 (AOP) 用于处理水性介质中的对乙酰氨基酚(酰胺衍生物),产生各种副产物。这项研究强调了 AOP 在降解酰胺衍生物和了解其对环境的影响(包括某些副产物的生物毒性和潜在诱变性,例如 N-(3,4-二羟基苯基) 乙酰胺)中的重要性 (Qutob 等人,2022)。
吸附和去除技术
- 探索了从水中吸附去除对乙酰氨基酚的方法,重点关注 ZnAl/生物炭去除对乙酰氨基酚(酰胺在环境保护中的应用示例)的巨大潜力。这篇综述讨论了对乙酰氨基酚吸收的机制和吸附剂的效率,重点强调了 π-π 相互作用、氢键和静电相互作用作为关键机制 (Igwegbe 等人,2021)。
毒性和环境问题
- 讨论了密切相关的化合物对乙酰氨基酚的肝毒性和相关死亡事件,强调了了解酰胺衍生物的毒理学特征及其对肝脏健康影响的关键需求。这篇综述强调了持续关注、教育和研究以减轻与这些化合物相关的风险的重要性 (Tittarelli 等人,2017)。
作用机制和代谢
- 一项关于扑热息痛代谢和相关遗传差异的研究提供了对酰胺衍生物代谢的见解,将代谢途径与潜在毒性和疗效联系起来。这突出了基因分析在了解个体对这些化合物反应及其在治疗中的安全应用中的重要性 (Zhao & Pickering,2011)。
属性
IUPAC Name |
N-[4-[(2-cyanophenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-15-6-8-16(9-7-15)20-11-14-5-3-2-4-13(14)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMUKZDEFHCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)
![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)

![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)


![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2550600.png)